

Spectroscopic Data and Experimental Protocols for Methyl Propiolate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl propiolate** (C₄H₄O₂), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of **methyl propiolate** is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide key identifiers for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl Propiolate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.89	Singlet	1H	Acetylenic Proton (≡C-H)
3.75	Singlet	3H	Methyl Protons (- OCH₃)



Table 2: ¹³C NMR Spectroscopic Data for **Methyl Propiolate**[1]

Carbon Atom	Chemical Shift (δ) ppm
C1 (≡C-H)	75.84
C2 (-C≡)	74.31
C3 (C=O)	152.91
C4 (-OCH ₃)	52.40

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Methyl Propiolate**[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Sharp	≡C-H Stretch
~2130	Medium, Sharp	C≡C Stretch
~1720	Strong, Sharp	C=O Stretch (Ester)
~1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Propiolate

m/z	Relative Intensity	Assignment
84	High	[M] ⁺ (Molecular Ion)
59	Moderate	[M - C ₂ H] ⁺
53	High	[M - OCH ₃]+
29	Moderate	[CHO]+

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A solution of methyl propiolate is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
 - A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-tonoise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
- 13C NMR Acquisition:
 - A proton-decoupled ¹³C NMR spectrum is acquired.
 - Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) is required compared to ¹H NMR.
 - The spectral width is set to approximately 200-220 ppm.

Infrared (IR) Spectroscopy



Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A single drop of neat methyl propiolate is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation: A FT-IR spectrometer equipped with an ATR accessory is utilized.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
 - The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact.
 - The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

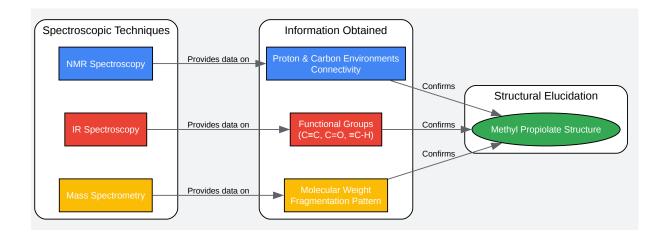
- Sample Introduction: A small amount of methyl propiolate is introduced into the mass spectrometer. For a volatile liquid like methyl propiolate, this is typically done via direct injection into a heated inlet or through a gas chromatography (GC) column.
- Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
- Ionization: In the EI source, the gaseous **methyl propiolate** molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion ([M]⁺) and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



Detection: The abundance of each ion is measured by a detector, and the resulting data is
plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z
value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **methyl propiolate**.



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Caption: Logical workflow for the structural elucidation of **methyl propiolate** using NMR, IR, and MS.

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